molecular formula C17H12ClN5 B2568777 1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890949-26-5

1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2568777
CAS No.: 890949-26-5
M. Wt: 321.77
InChI Key: HIUGHOFGFULQOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with 3-chlorobenzaldehyde, followed by condensation with phenyl isocyanate. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow synthesis techniques, which allow for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . This mechanism makes it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(3-bromophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This unique structure-activity relationship contributes to its potent biological activities and makes it a valuable compound in drug discovery .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5/c18-12-5-4-8-14(9-12)23-17-15(10-21-23)16(19-11-20-17)22-13-6-2-1-3-7-13/h1-11H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUGHOFGFULQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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